4-(cyclopropanesulfonyl)-1H-pyrazole
Description
4-(Cyclopropanesulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a cyclopropanesulfonyl group. The compound is synthesized via sulfonylation reactions, such as the reaction of pyrazole derivatives with cyclopropanesulfonyl chloride under basic conditions . Its structural uniqueness lies in the combination of the rigid cyclopropane ring and the electron-withdrawing sulfonyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
2758006-43-6 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole typically involves the reaction of cyclopropanesulfonyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+1H-pyrazole→4-(cyclopropanesulfonyl)-1H-pyrazole+HCl
Industrial Production Methods
Industrial production of 4-(cyclopropanesulfonyl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(Cyclopropanesulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(cyclopropanesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological macromolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(cyclopropanesulfonyl)-1H-pyrazole with analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Substituent Comparisons
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
